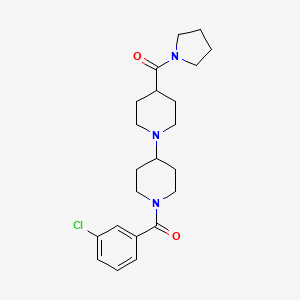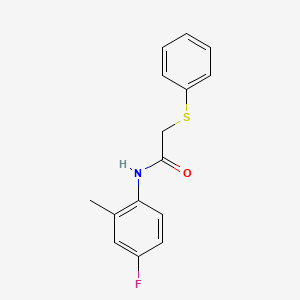
1'-(3-chlorobenzoyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1'-(3-chlorobenzoyl)-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine is a chemical compound that belongs to the family of piperidine derivatives. It is commonly referred to as '3-Cl-PB-PINACA' and is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. The compound is known to activate the cannabinoid receptors in the brain, leading to a variety of physiological and biochemical effects. In
作用机制
The mechanism of action of 3-Cl-PB-PINACA involves the activation of the CB1 receptor in the brain. The compound binds to the receptor and activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic psychoactive effects of cannabinoids, including euphoria, relaxation, and altered perception. The mechanism of action of 3-Cl-PB-PINACA has been extensively studied and is well understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Cl-PB-PINACA are similar to those of other cannabinoids. The compound has been shown to have a potent analgesic effect, which is mediated through the activation of the CB1 receptor. It also has anti-inflammatory and immunomodulatory effects, which are mediated through the activation of the CB2 receptor. Additionally, 3-Cl-PB-PINACA has been shown to have anxiolytic and antipsychotic effects, which are thought to be mediated through a combination of CB1 and CB2 receptor activation.
实验室实验的优点和局限性
The advantages of using 3-Cl-PB-PINACA in lab experiments include its potent psychoactive effects, which make it a useful tool for investigating the cannabinoid receptor system. The compound is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, there are also limitations to using 3-Cl-PB-PINACA in lab experiments. The compound has a high affinity for the CB1 receptor, which can lead to off-target effects and potential toxicity. Additionally, the psychoactive effects of the compound can make it difficult to interpret experimental results.
未来方向
There are several future directions for research related to 3-Cl-PB-PINACA. One area of interest is the development of more selective CB1 receptor agonists that can be used to investigate the specific roles of the receptor in various physiological and pathological processes. Another area of interest is the investigation of the potential therapeutic applications of 3-Cl-PB-PINACA, particularly in the treatment of pain and inflammation. Additionally, there is a need for further research into the potential toxicity of the compound and its long-term effects on the brain and other organs. Overall, 3-Cl-PB-PINACA is a promising tool for investigating the cannabinoid receptor system, and further research is needed to fully understand its potential applications and limitations.
合成方法
The synthesis method for 3-Cl-PB-PINACA involves the reaction of 1,4'-bipiperidine with 3-chlorobenzoyl chloride and 1-pyrrolidinecarboxylic acid. The reaction is typically carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound. The synthesis method for 3-Cl-PB-PINACA has been extensively studied and optimized to ensure high yields and purity.
科学研究应用
3-Cl-PB-PINACA has been the subject of numerous scientific studies due to its potent psychoactive effects. The compound is commonly used as a research tool to investigate the cannabinoid receptor system and its role in various physiological and pathological processes. Studies have shown that 3-Cl-PB-PINACA has a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. The compound has also been used to investigate the role of the CB2 receptor in the immune system and inflammation.
属性
IUPAC Name |
[1-[1-(3-chlorobenzoyl)piperidin-4-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClN3O2/c23-19-5-3-4-18(16-19)22(28)26-14-8-20(9-15-26)24-12-6-17(7-13-24)21(27)25-10-1-2-11-25/h3-5,16-17,20H,1-2,6-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHMNQTYWCDIOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)C3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[1-(3-Chlorobenzoyl)piperidin-4-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5154815.png)
![(4aS*,8aR*)-2-[(2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]decahydroisoquinoline](/img/structure/B5154816.png)

![3-(2-propyn-1-yl)-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5154833.png)
![3,3'-[1,2-ethanediylbis(thio)]bis(4-methyl-5-phenyl-4H-1,2,4-triazole)](/img/structure/B5154843.png)
![1-[3-(4-allyl-2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5154851.png)
![2-[3-fluoro-4-(1-piperidinyl)phenyl]-4-phenyl-3-butyn-2-ol](/img/structure/B5154867.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5154871.png)
![1,4-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5154879.png)
![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5154891.png)


![5-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5154919.png)
![1-methyl-4-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5154924.png)